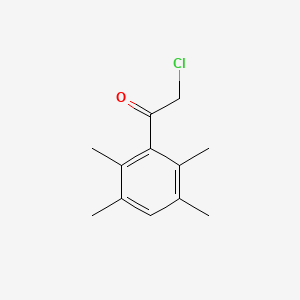
chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane
Übersicht
Beschreibung
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane, also known as CTBDMS, is an organosilicon compound used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of 84°C and a melting point of -110°C. CTBDMS is an important precursor for the synthesis of various organosilicon compounds, and is used in the production of high-performance polymers, coatings, and other materials. It is also used as a reagent in organic synthesis, and has been used in the preparation of a wide range of organosilicon compounds.
Wirkmechanismus
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is an organosilicon compound, and its mechanism of action is based on its ability to form strong bonds with other organic molecules. When chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is reacted with an organic molecule, the silicon atom in chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane can form covalent bonds with the carbon atoms in the organic molecule. This allows chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane to act as a catalyst in the reaction, and can increase the rate of reaction.
Biochemische Und Physiologische Effekte
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is a non-toxic, non-irritating, and non-allergenic compound. It does not have any known biochemical or physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane has several advantages and limitations for use in laboratory experiments. The main advantage of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is its low cost and availability. It is also relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The use of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane in laboratory experiments is expected to continue to grow in the future. It is expected to be used in the synthesis of a wide range of organosilicon compounds, and in the production of high-performance polymers, coatings, and other materials. chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is also expected to be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is expected to be used in the development of new catalysts for organic synthesis, and in the development of new materials for use in industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is used in a variety of scientific and industrial applications. It is used in the synthesis of a wide range of organosilicon compounds, including polysiloxanes, silanes, silazanes, and siloxazanes. These compounds are used in a variety of applications, including coatings, lubricants, adhesives, and in the production of high-performance polymers. chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Eigenschaften
IUPAC Name |
chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClSi/c1-22(2,3)15-9-11-17-19(13-15)20-14-16(23(4,5)6)10-12-18(20)21(17)25(7,8)24/h9-14,21H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPXZASPWCOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)C(C)(C)C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376710 | |
| Record name | 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane | |
CAS RN |
329722-47-6 | |
| Record name | 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



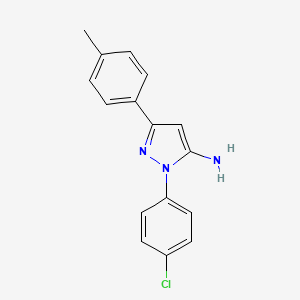
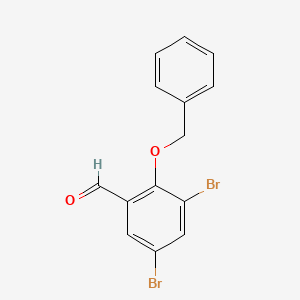
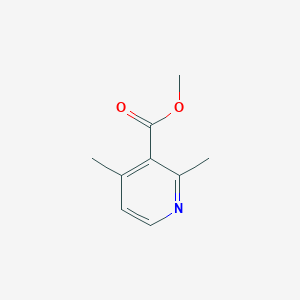
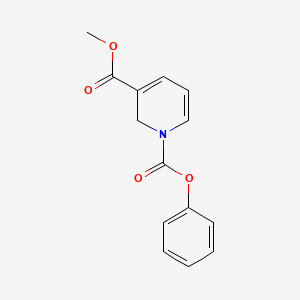
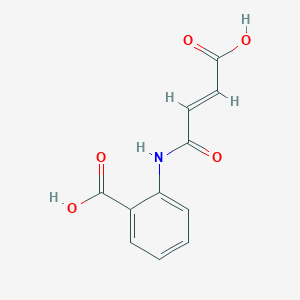

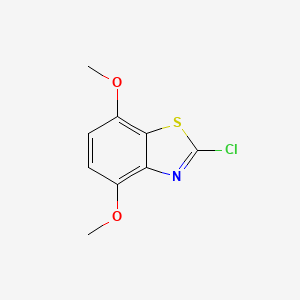
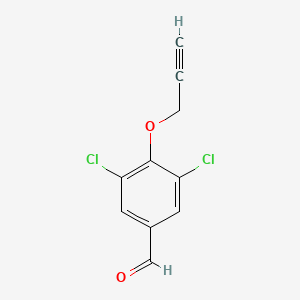
![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)
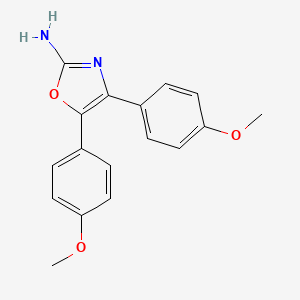
![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)
